REACTION_SMILES
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[CH2:26]([Cl:27])[CH2:28][Cl:29].[OH2:25].[c:11]1([S:17](=[O:18])(=[O:19])[n:20]2[cH:21][cH:22][cH:23][cH:24]2)[cH:12][cH:13][cH:14][cH:15][cH:16]1.[c:1]1([CH3:10])[cH:2][cH:3][c:4]([C:7](=[O:8])[Cl:9])[cH:5][cH:6]1>>[c:1]1([CH3:10])[cH:2][cH:3][c:4]([C:7](=[O:8])[c:23]2[cH:22][cH:21][n:20]([S:17]([c:11]3[cH:12][cH:13][cH:14][cH:15][cH:16]3)(=[O:18])=[O:19])[cH:24]2)[cH:5][cH:6]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S(=O)(c1ccccc1)n1cccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccc(C(=O)Cl)cc1
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Name
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Type
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product
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Smiles
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Cc1ccc(C(=O)c2ccn(S(=O)(=O)c3ccccc3)c2)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |